(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (CAS 66866-69-1), commonly known as N-Methyl-L-leucine hydrochloride, is a critical non-proteinogenic amino acid building block used extensively in the synthesis of cyclic peptides, depsipeptides, and peptidomimetics . As the hydrochloride salt of a secondary amine, it provides a highly crystalline and water-soluble precursor that overcomes the handling and degradation issues associated with N-methyl amino acid free bases . Procurement of this specific salt form is standard for solution-phase peptide synthesis, the generation of custom-protected derivatives (such as specific Fmoc- or Boc-N-methyl-L-leucine variants), and the development of therapeutics requiring enhanced proteolytic resistance and membrane permeability . Its predictable stoichiometry and high purity retention (typically ≥98.0%) make it an essential raw material for both discovery-stage medicinal chemistry and scaled-up pharmaceutical manufacturing .
Substituting (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride with standard L-leucine or the N-methyl free base leads to severe synthetic and pharmacological failures[1]. Replacing the N-methylated backbone with standard L-leucine removes the steric bulk necessary to lower the cis-trans amide isomerization barrier, which frequently results in linear peptide precursors that are highly insoluble and completely fail to undergo macrocyclization [1]. Furthermore, attempting to procure the N-methyl-L-leucine free base instead of the hydrochloride salt introduces significant handling risks; the secondary amine free base is prone to atmospheric oxidation, hygroscopicity, and premature diketopiperazine formation during storage . The hydrochloride salt effectively locks the amine in a protonated state, ensuring precise molar dosing and preventing degradation-induced yield losses during complex, multi-step peptide couplings .
Backbone N-methylation is a critical structural driver for peptide cyclization. In biomimetic syntheses of cyclic peptides (e.g., cyclosporine and rufomycin analogs), precursors incorporating N-Methyl-L-leucine cyclize rapidly and efficiently. Conversely, substituting N-Methyl-L-leucine with standard L-leucine yields highly insoluble linear sequences that fail to cyclize under identical conditions [1]. For instance, an N-methylated cyclosporine analog achieved 61% conversion to the macrocycle within 15 minutes, demonstrating the necessity of this specific building block for conformational pre-organization [1].
| Evidence Dimension | Macrocyclization conversion rate and solubility |
| Target Compound Data | Rapid cyclization (61% conversion in 15 mins) and maintained solubility |
| Comparator Or Baseline | L-leucine substituted analog (highly insoluble, failed to cyclize) |
| Quantified Difference | >60% increase in cyclization conversion; critical solubility rescue |
| Conditions | Biomimetic chemical macrocyclization of acyl hydrazide peptides in biphasic buffer/EtOAc |
Procurement of the N-methylated building block is mandatory for synthesizing complex macrocyclic drugs where backbone pre-organization is required for ring closure.
The incorporation of N-Methyl-L-leucine into peptide sequences systematically enhances resistance to enzymatic degradation compared to unmodified L-leucine. The N-methyl group introduces steric hindrance that blocks protease recognition and cleavage at the amide bond, while simultaneously increasing the overall lipophilicity and membrane permeability of the sequence .
| Evidence Dimension | Proteolytic stability and membrane permeability |
| Target Compound Data | Increased resistance to proteolytic cleavage and enhanced cellular uptake |
| Comparator Or Baseline | Standard L-leucine containing peptides (rapidly degraded, lower permeability) |
| Quantified Difference | Significant extension of in vivo half-life and bioavailability |
| Conditions | Therapeutic peptide development and biological activity assays |
Buyers developing peptide therapeutics must specify N-methylated building blocks to overcome the poor metabolic stability and bioavailability inherent to natural peptides.
For industrial and laboratory procurement, the salt form of the amino acid is critical. N-Methyl-L-leucine hydrochloride maintains high purity (≥98.0%) as a crystalline powder during long-term storage . In contrast, the N-methyl free base is notoriously difficult to handle, being susceptible to hygroscopic weight changes, oxidation, and spontaneous cyclization (diketopiperazine formation) . The hydrochloride salt ensures reliable stoichiometry for precise synthetic scaling.
| Evidence Dimension | Shelf-life and stoichiometric reliability |
| Target Compound Data | Crystalline solid with ≥98.0% purity retention |
| Comparator Or Baseline | N-Methyl-L-leucine free base (prone to hygroscopicity and degradation) |
| Quantified Difference | Elimination of degradation-induced molar inaccuracies during weighing |
| Conditions | Ambient laboratory handling and long-term storage |
Procuring the hydrochloride salt guarantees reliable molar calculations and prevents batch-to-batch reproducibility issues caused by degraded starting materials.
The unprotected hydrochloride salt of N-Methyl-L-leucine exhibits high aqueous solubility (~0.31 M), making it highly processable in aqueous or biphasic reaction systems . This is a distinct advantage over heavily protected forms (such as Fmoc- or Boc-N-Methyl-L-leucine), which are hydrophobic and require polar aprotic organic solvents (e.g., DMF, DMSO) for dissolution . This solubility profile is essential for specific biocatalytic ligations or green-chemistry protocols.
| Evidence Dimension | Aqueous solubility for processability |
| Target Compound Data | ~0.31 M solubility in water |
| Comparator Or Baseline | Fmoc/Boc-protected N-Methyl-L-leucine (insoluble in water, requires DMF/DMSO) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Aqueous phase synthesis and biocatalytic coupling reactions |
Essential for buyers designing green-chemistry aqueous syntheses, enzymatic ligations, or custom protection schemes where organic solvent dependence must be avoided.
N-Methyl-L-leucine hydrochloride is a critical building block for the synthesis of complex cyclic peptides, such as cyclosporine analogs and rufomycin derivatives. Its incorporation lowers the cis-trans amide isomerization barrier, driving the conformational pre-organization required for rapid and high-yielding macrocyclization [1].
Due to the steric hindrance provided by the N-methyl group, this compound is procured to systematically replace standard L-leucine residues in therapeutic peptide candidates. This modification blocks enzymatic cleavage sites, significantly extending the in vivo half-life and enhancing the membrane permeability of the final drug product .
As a highly stable and water-soluble crystalline salt, N-Methyl-L-leucine hydrochloride serves as the ideal starting material for the bulk synthesis of proprietary Fmoc-, Boc-, or specialized protecting-group derivatives. Its use ensures precise stoichiometric control and prevents the yield losses associated with handling the unstable free base .